molecular formula C20H24ClNO8 B12766219 L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride CAS No. 72018-05-4

L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride

Cat. No.: B12766219
CAS No.: 72018-05-4
M. Wt: 441.9 g/mol
InChI Key: MNAVMFHKINVTMZ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of L-Homoserine, followed by the introduction of the 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl and methoxyphenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, researchers are exploring its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Additionally, its unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxyphenyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

L-Homoserine, O-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl)-, hydrochloride can be compared with other similar compounds, such as L-Homoserine, O-propyl- and other derivatives of L-Homoserine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of hydroxyl and methoxyphenyl groups in this compound sets it apart from its analogs, providing distinct chemical and biological properties.

Properties

CAS No.

72018-05-4

Molecular Formula

C20H24ClNO8

Molecular Weight

441.9 g/mol

IUPAC Name

(2S)-2-amino-4-[3,5-dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenoxy]butanoic acid;hydrochloride

InChI

InChI=1S/C20H23NO8.ClH/c1-28-18-5-3-11(8-15(18)23)2-4-14(22)19-16(24)9-12(10-17(19)25)29-7-6-13(21)20(26)27;/h3,5,8-10,13,23-25H,2,4,6-7,21H2,1H3,(H,26,27);1H/t13-;/m0./s1

InChI Key

MNAVMFHKINVTMZ-ZOWNYOTGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OCC[C@@H](C(=O)O)N)O)O.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OCCC(C(=O)O)N)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.